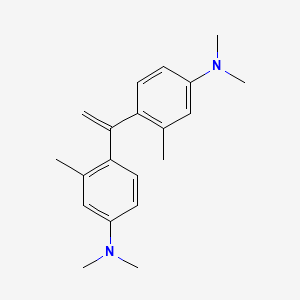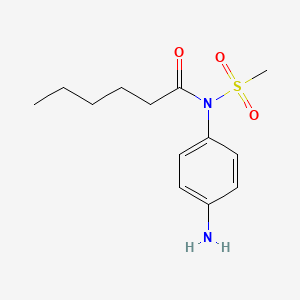![molecular formula C18H16N2O3 B14593215 Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate CAS No. 61126-55-4](/img/structure/B14593215.png)
Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves the condensation of 2-aminobenzamide with ethyl 4-bromophenylacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes such as penicillin-binding proteins, leading to the disruption of cell wall synthesis . In anticancer research, the compound may inhibit kinases or other enzymes involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: This compound shares the quinazolinone core but has a different ester group.
4(3H)-Quinazolinone derivatives: These compounds have similar structures and biological activities.
Uniqueness
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties. The presence of the ethyl ester group can affect the compound’s solubility, stability, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
61126-55-4 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3 |
InChI-Schlüssel |
NBNAXKSCGKPELH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



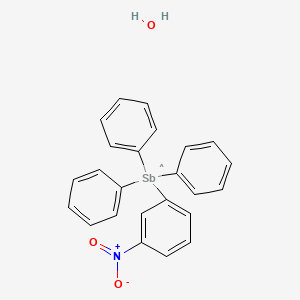
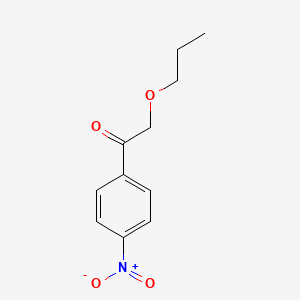
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
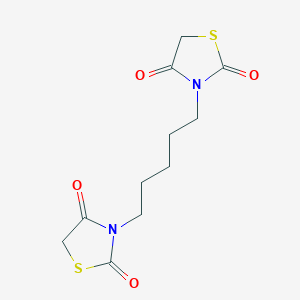
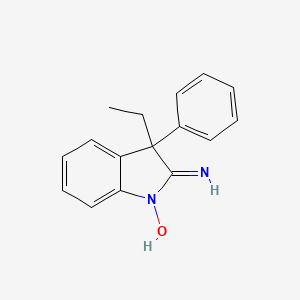
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)

